molecular formula C17H22N2O8 B610415 R-(+)-Aminoglutethimide tartrate salt CAS No. 57344-88-4

R-(+)-Aminoglutethimide tartrate salt

Cat. No.: B610415
CAS No.: 57344-88-4
M. Wt: 382.4 g/mol
InChI Key: DQUXPVVSVXIQNE-IMXLTCNTSA-N
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Description

R-(+)-Aminoglutethimide tartrate salt: is a chiral compound that has garnered significant attention in the fields of chemistry and medicine. It is known for its role as an adrenocortical steroid synthesis inhibitor and has been used in the treatment of conditions such as Cushing’s syndrome and certain types of cancer . The compound is a derivative of aminoglutethimide, which itself is an important pharmaceutical agent.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The formation of non-productive aryl boronic acid–BF3 and ester hydrolysis are the most important steps in the COF formation under Lewis acid-catalysed conditions . A new compound, APAZA, consisting of a molecule of 5-aminosalicylic acid linked to one molecule of 4-aminophenylacetic acid by an azo bond, was tested for its ability to inhibit acute colitis in rats caused by Clostridium difficile toxin A .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of R-(+)-Aminoglutethimide tartrate salt typically involves the resolution of racemic aminoglutethimide using a chiral resolving agent such as tartaric acid. The process begins with the synthesis of racemic aminoglutethimide, which is then reacted with (R,R)-tartaric acid to form diastereomeric salts. These salts can be separated through crystallization, and the desired enantiomer is obtained by treating the salt with a strong base .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large-scale crystallization techniques and advanced separation methods to ensure the purity and yield of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions: R-(+)-Aminoglutethimide tartrate salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aminoglutethimide compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its chiral nature and specific inhibition of aromatase, making it particularly effective in reducing estrogen production. This specificity distinguishes it from other steroid synthesis inhibitors, which may have broader or different mechanisms of action .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid involves the reaction of 4-nitroaniline with ethyl acetoacetate to form 3-(4-nitrophenyl)-3-ethylpiperidine-2,6-dione. This intermediate is then reduced to 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 2,3-dihydroxybutanedioic acid to form the final product.", "Starting Materials": [ "4-nitroaniline", "ethyl acetoacetate", "hydrogen gas", "palladium catalyst", "2,3-dihydroxybutanedioic acid" ], "Reaction": [ "Step 1: 4-nitroaniline is reacted with ethyl acetoacetate in the presence of a base to form 3-(4-nitrophenyl)-3-ethylpiperidine-2,6-dione.", "Step 2: The intermediate from step 1 is reduced using hydrogen gas and a palladium catalyst to form 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione.", "Step 3: 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione is then reacted with 2,3-dihydroxybutanedioic acid to form the final product." ] }

CAS No.

57344-88-4

Molecular Formula

C17H22N2O8

Molecular Weight

382.4 g/mol

IUPAC Name

(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1

InChI Key

DQUXPVVSVXIQNE-IMXLTCNTSA-N

Isomeric SMILES

CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(R)-Aminoglutethimide tartrate, D-Aminoglutethimide tartrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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